REACTION_SMILES
|
[Br:7][c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1.[C:16]12([PH:17][C:18]34[CH2:19][CH:20]([CH2:21][CH2:22]3)[CH2:23][CH2:24]4)[CH2:25][CH:26]([CH2:27][CH2:28]1)[CH2:29][CH2:30]2.[C:1]([O-:2])([O-:3])=[O:4].[C:46](#[N:47])[c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[C:54](#[N:55])[c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[Cl-:44].[Cl-:45].[Na+:38].[Na+:5].[Na+:6].[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1.[OH-:37].[OH2:15].[Pd+2:62]>>[C:1]([OH:2])(=[O:4])[c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1Br
|
Name
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:7][c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1.[C:16]12([PH:17][C:18]34[CH2:19][CH:20]([CH2:21][CH2:22]3)[CH2:23][CH2:24]4)[CH2:25][CH:26]([CH2:27][CH2:28]1)[CH2:29][CH2:30]2.[C:1]([O-:2])([O-:3])=[O:4].[C:46](#[N:47])[c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[C:54](#[N:55])[c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[Cl-:44].[Cl-:45].[Na+:38].[Na+:5].[Na+:6].[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1.[OH-:37].[OH2:15].[Pd+2:62]>>[C:1]([OH:2])(=[O:4])[c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1Br
|
Name
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:7][c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1.[C:16]12([PH:17][C:18]34[CH2:19][CH:20]([CH2:21][CH2:22]3)[CH2:23][CH2:24]4)[CH2:25][CH:26]([CH2:27][CH2:28]1)[CH2:29][CH2:30]2.[C:1]([O-:2])([O-:3])=[O:4].[C:46](#[N:47])[c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[C:54](#[N:55])[c:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1.[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[Cl-:44].[Cl-:45].[Na+:38].[Na+:5].[Na+:6].[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1.[OH-:37].[OH2:15].[Pd+2:62]>>[C:1]([OH:2])(=[O:4])[c:8]1[c:9]([F:14])[cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1ccccc1Br
|
Name
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CC2(PC34CCC(CC3)C4)CCC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccccc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |